molecular formula C17H19NO3 B8346332 1-Methyl-5-p-toluoyl-1H-pyrrole-2-acetic acid ethyl ester

1-Methyl-5-p-toluoyl-1H-pyrrole-2-acetic acid ethyl ester

Cat. No. B8346332
M. Wt: 285.34 g/mol
InChI Key: ZWFRUUBPYBQDCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03950355

Procedure details

To a solution of 0.0516 mole of p-tolyl magnesium bromide in ether (40 ml.) is added 5.0 g. (0.0274 mole) of cadmium chloride. The mixture is refluxed for 20 minutes, 50 ml. of dry benzene is added and the ether is distilled off. To this solution of di-(p-tolyl) cadmium is added dropwise 5.9 g. (0.0258 mole) of ethyl 5-chlorocarbonyl-1-methylpyrrole-2-acetate in 25 ml. of benzene. The mixture is stirred at room temperature for 1 hour and poured into dilute HCl. The mixture is extracted with ether. The ether extract is washed successively with dimethylaminopropylamine solution, dilute HCl. and brine and then dried (anhydrous MgSO4). The solvent is evaporated in vacuo. The residue is crystallized from methyl cyclohexane and recrystallized from ethanol to give white crystalline ethyl 1-methyl-5-p-toluoylpyrrole-2-acetate, m.p. 70°-71°C.
Quantity
0.0516 mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl 5-chlorocarbonyl-1-methylpyrrole-2-acetate
Quantity
0.0258 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.0274 mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:9])[CH:6]=[CH:5][C:4]([Mg]Br)=[CH:3][CH:2]=1.C1C=CC=CC=1.Cl[C:17]([C:19]1[N:23]([CH3:24])[C:22]([CH2:25][C:26]([O:28][CH2:29][CH3:30])=[O:27])=[CH:21][CH:20]=1)=[O:18].Cl>CCOCC.[Cl-].[Cd+2].[Cl-]>[CH3:24][N:23]1[C:19]([C:17]([C:4]2[CH:5]=[CH:6][C:1]([CH3:9])=[CH:2][CH:3]=2)=[O:18])=[CH:20][CH:21]=[C:22]1[CH2:25][C:26]([O:28][CH2:29][CH3:30])=[O:27] |f:5.6.7|

Inputs

Step One
Name
Quantity
0.0516 mol
Type
reactant
Smiles
C1(=CC=C(C=C1)[Mg]Br)C
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
ethyl 5-chlorocarbonyl-1-methylpyrrole-2-acetate
Quantity
0.0258 mol
Type
reactant
Smiles
ClC(=O)C1=CC=C(N1C)CC(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0.0274 mol
Type
catalyst
Smiles
[Cl-].[Cd+2].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 20 minutes
Duration
20 min
DISTILLATION
Type
DISTILLATION
Details
the ether is distilled off
ADDITION
Type
ADDITION
Details
To this solution of di-(p-tolyl) cadmium is added dropwise 5.9 g
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
is washed successively with dimethylaminopropylamine solution, dilute HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
and brine and then dried (anhydrous MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from methyl cyclohexane
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1C(=CC=C1C(=O)C1=CC=C(C=C1)C)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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